molecular formula C9H8BrFO3 B13683515 2-Bromo-6-fluoro-3-methylmandelic Acid

2-Bromo-6-fluoro-3-methylmandelic Acid

Cat. No.: B13683515
M. Wt: 263.06 g/mol
InChI Key: BRTZASXOSXJCFM-UHFFFAOYSA-N
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Description

2-Bromo-6-fluoro-3-methylmandelic acid is an organic compound that belongs to the class of aromatic carboxylic acids It features a bromine atom, a fluorine atom, and a methyl group attached to a benzene ring, along with a carboxylic acid functional group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Bromo-6-fluoro-3-methylmandelic acid can be achieved through several synthetic routes. One common method involves the bromination and fluorination of 3-methylmandelic acid. The reaction typically proceeds as follows:

    Bromination: 3-Methylmandelic acid is treated with bromine in the presence of a catalyst such as iron(III) bromide to introduce the bromine atom at the 2-position of the aromatic ring.

    Fluorination: The brominated intermediate is then subjected to fluorination using a fluorinating agent such as potassium fluoride or cesium fluoride to introduce the fluorine atom at the 6-position.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would typically include optimization of reaction conditions to maximize yield and purity, as well as the use of continuous flow reactors for efficient and scalable production.

Chemical Reactions Analysis

Types of Reactions

2-Bromo-6-fluoro-3-methylmandelic acid can undergo various chemical reactions, including:

    Substitution Reactions: The bromine and fluorine atoms on the aromatic ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

    Oxidation: The carboxylic acid group can be oxidized to form corresponding derivatives such as esters or amides.

    Reduction: The carboxylic acid group can be reduced to form alcohols or aldehydes.

Common Reagents and Conditions

    Substitution: Reagents such as sodium methoxide or potassium tert-butoxide can be used for nucleophilic aromatic substitution reactions.

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide can be employed.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.

Major Products Formed

    Substitution: Products with different functional groups replacing the bromine or fluorine atoms.

    Oxidation: Esters, amides, or other oxidized derivatives.

    Reduction: Alcohols or aldehydes derived from the carboxylic acid group.

Scientific Research Applications

2-Bromo-6-fluoro-3-methylmandelic acid has several applications in scientific research:

    Organic Synthesis: It serves as a building block for the synthesis of more complex organic molecules.

    Medicinal Chemistry: The compound can be used in the development of pharmaceuticals, particularly as an intermediate in the synthesis of drugs with potential therapeutic effects.

    Material Science: It may be used in the preparation of functional materials with specific properties, such as polymers or coatings.

    Biological Studies: The compound can be used in biochemical assays to study enzyme interactions or metabolic pathways.

Mechanism of Action

The mechanism of action of 2-Bromo-6-fluoro-3-methylmandelic acid depends on its specific application. In medicinal chemistry, for example, the compound may interact with molecular targets such as enzymes or receptors, modulating their activity. The presence of bromine and fluorine atoms can influence the compound’s binding affinity and specificity towards these targets, affecting the overall biological activity.

Comparison with Similar Compounds

Similar Compounds

  • 2-Bromo-6-fluoro-3-methylbenzoic acid
  • 2-Bromo-6-fluoro-3-methylphenol
  • 2-Bromo-6-fluoro-3-methylbenzaldehyde

Uniqueness

2-Bromo-6-fluoro-3-methylmandelic acid is unique due to the presence of both bromine and fluorine atoms on the aromatic ring, along with a carboxylic acid functional group. This combination of substituents can impart distinct chemical and physical properties, making it a valuable compound for various applications in organic synthesis and medicinal chemistry.

Properties

Molecular Formula

C9H8BrFO3

Molecular Weight

263.06 g/mol

IUPAC Name

2-(2-bromo-6-fluoro-3-methylphenyl)-2-hydroxyacetic acid

InChI

InChI=1S/C9H8BrFO3/c1-4-2-3-5(11)6(7(4)10)8(12)9(13)14/h2-3,8,12H,1H3,(H,13,14)

InChI Key

BRTZASXOSXJCFM-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=C(C=C1)F)C(C(=O)O)O)Br

Origin of Product

United States

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